molecular formula C17H23NO3 B13458234 Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B13458234
M. Wt: 289.4 g/mol
InChI Key: LTWTZZIHDUTVQW-UHFFFAOYSA-N
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Description

Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[211]hexane-2-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves a multi-step process. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the bicyclic structure, which can then be further derivatized through various transformations.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry practices, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to modify the bicyclic structure or the phenyl group.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets through its bicyclic structure. The rigid conformation of the compound allows for specific binding to enzymes or receptors, influencing their activity. The presence of functional groups such as the hydroxymethyl and phenyl groups further modulates its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the phenyl group or have different substituents, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C17H23NO3/c1-15(2,3)21-14(20)18-11-16(9-17(18,10-16)12-19)13-7-5-4-6-8-13/h4-8,19H,9-12H2,1-3H3

InChI Key

LTWTZZIHDUTVQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1(C2)CO)C3=CC=CC=C3

Origin of Product

United States

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